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Abstract
Meisoindigo, a synthetic derivative of the natural product indirubin, has emerged as a

significant therapeutic agent, particularly in the treatment of chronic myeloid leukemia (CML).

Originally developed in China as an optimized alternative to its parent compound found in

traditional medicine, meisoindigo has demonstrated a multifaceted mechanism of action that

extends beyond its initial application. This technical guide provides an in-depth overview of the

discovery, historical development, and molecular mechanisms of meisoindigo. It includes a

comprehensive summary of its efficacy in various cancer cell lines, detailed experimental

protocols for key assays, and a visual representation of its impact on critical signaling

pathways. This document is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug discovery and development.

Discovery and Historical Development
The journey of meisoindigo's discovery is rooted in traditional Chinese medicine. Its parent

compound, indirubin, is an active ingredient of 'Danggui Longhui wan', a traditional remedy

used for treating chronic diseases, including leukemia.[1] While indirubin showed therapeutic

effects, it suffered from poor solubility and notable side effects. This prompted Chinese

scientists to synthesize a series of indirubin derivatives in an effort to enhance efficacy and

reduce toxicity.
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Meisoindigo (N-methylisoindigo) was one such derivative, synthesized by chemists at the

Institute of Materia Medica, Chinese Academy of Medical Sciences.[2] It exhibited higher anti-

tumor activity in animal models compared to indirubin.[2] Subsequently, meisoindigo has been

used in China for the clinical treatment of chronic myeloid leukemia (CML) since the 1980s and

officially approved in 1992.[3][4] Its development represents a successful example of

modernizing traditional medicine through chemical modification to create a more effective and

safer therapeutic agent.

Chemical Synthesis
The synthesis of meisoindigo is typically achieved through an acid-catalyzed condensation

reaction of 1-methyloxindole and isatin.[5]

General Synthetic Scheme:

A mixture of 1-methyloxindole and isatin is refluxed in a solution of acetic acid and hydrochloric

acid to yield meisoindigo.

A detailed, step-by-step laboratory protocol is provided in the Experimental Protocols section.

Efficacy and Pharmacokinetics
Meisoindigo has demonstrated significant anti-proliferative activity across a range of cancer

cell lines. The following tables summarize key quantitative data regarding its efficacy and

pharmacokinetic properties.

Table 1: In Vitro Efficacy of Meisoindigo (IC50 Values)
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Cell Line Cancer Type IC50 (µM) Citation

K562
Chronic Myeloid

Leukemia
~5-10 [6]

HL-60
Acute Promyelocytic

Leukemia
~5-10 [7]

NB4
Acute Promyelocytic

Leukemia
~5-10 [7]

U937 Histiocytic Lymphoma ~5-10 [7]

U87 Glioblastoma 20 [8]

BxPC3
Pancreatic Ductal

Adenocarcinoma
>20 [3]

Panc1
Pancreatic Ductal

Adenocarcinoma
~15 [3]

Miapaca2
Pancreatic Ductal

Adenocarcinoma
~10 [3]

Jopaca-1
Pancreatic Ductal

Adenocarcinoma
~10 [3]

Table 2: Clinical Trial Results of Meisoindigo in Chronic
Myeloid Leukemia (Phase III)
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Patient
Populatio
n

N Dosage
Overall
Respons
e Rate

Complete
Remissio
n (CR)
Rate

Partial
Remissio
n (PR)
Rate

Citation

Newly

Diagnosed
134

75-150

mg/day
83.6% 45.0% 39.3% [9]

Previously

Treated
-

75-150

mg/day
77.3% 35.9% 41.4% [9]

Total 402
75-150

mg/day
90.1% - - [10]

Note: More detailed survival data such as Progression-Free Survival (PFS) and Overall

Survival (OS) from these trials are not readily available in the reviewed literature.

Pharmacokinetics
Pharmacokinetic studies in rats have shown that after oral administration, the plasma

concentrations of meisoindigo were significantly lower than the in vitro IC50 values. This

suggests that the established clinical efficacy of meisoindigo may be attributed to the

presence of active metabolites in vivo.[11]

Mechanism of Action
Meisoindigo exerts its anti-cancer effects through multiple mechanisms, including the

induction of apoptosis, cell cycle arrest, and the targeted degradation of key cellular proteins.

Induction of Apoptosis
Meisoindigo has been shown to induce apoptosis in various leukemia cell lines. This

programmed cell death is mediated through the activation of the caspase cascade, including

caspase-3, -8, and -9.[12] Furthermore, meisoindigo can modulate the expression of Bcl-2

family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the

pro-apoptotic protein Bax.

Molecular Glue-Mediated Degradation of PKMYT1
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A significant recent discovery has identified meisoindigo as a "molecular glue."[13] It facilitates

the interaction between the E3 ubiquitin ligase TRIM25 and the protein kinase PKMYT1

(protein kinase, membrane-associated tyrosine/threonine 1).[13] This induced proximity leads

to the K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1.[13]

PKMYT1 is a negative regulator of the cell cycle, and its degradation leads to G2/M phase

arrest and apoptosis in CML cells.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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